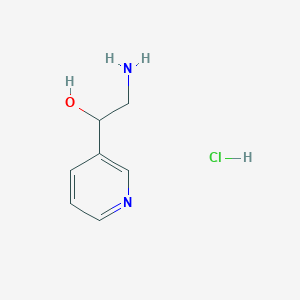

2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-1-pyridin-3-ylethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVFSIPPTOOMTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with nitromethane to form 3-(nitromethyl)pyridine. This intermediate is then reduced to 3-(aminomethyl)pyridine, which is subsequently reacted with ethylene oxide to yield 2-Amino-1-(pyridin-3-yl)ethanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is often purified using recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyridin-3-yl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

- Molecular Formula : C₇H₁₁ClN₂O

- Molecular Weight : 174.63 g/mol

- CAS No.: 1038594-01-2

- Storage : Sealed in dry conditions at 2–8°C .

Structural Features: The compound consists of a pyridin-3-yl ring attached to an ethanol backbone, with an amino group at the second carbon and a hydrochloride salt. The stereochemistry (R-configuration) is critical for its biological interactions.

The following compounds share structural or functional similarities with 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, differing in substituents, stereochemistry, or pharmacological profiles:

Table 1: Structural and Physical Property Comparison

Key Differences in Functional Properties :

Aromatic Ring Effects: Pyridin-3-yl vs. Phenyl Derivatives: The pyridine ring introduces nitrogen-based polarity, enhancing hydrogen bonding and solubility in polar solvents compared to purely phenyl-based analogs (e.g., Midodrine’s dimethoxyphenyl group). Hydroxyl vs. Methoxy Groups: Norfenefrine’s 3-hydroxyphenyl group improves water solubility compared to Midodrine’s methoxy substituents, which favor membrane permeability .

Backbone Modifications: Ethanol vs. Ketone: The ketone in 2-Amino-1-pyridin-3-yl-ethanonehydrochloride (CAS 93103-00-5) makes it more reactive in nucleophilic additions, unlike the hydroxyl group in the target compound, which participates in hydrogen bonding .

Stereochemical Impact :

- The (R)-enantiomer of the target compound may exhibit distinct biological activity compared to its (S)-counterpart (CAS 50461-59-1), as seen in other chiral drugs like β-blockers .

Pharmacological Profiles :

- Midodrine’s dimethoxyphenyl group targets α1-adrenergic receptors for vasoconstriction, whereas pyridine-based compounds may interact with nicotinic acetylcholine receptors due to the nitrogen heterocycle .

Table 2: Hazard Profile Comparison

Biological Activity

2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, a compound with the molecular formula C₇H₁₁ClN₂O and a molar mass of approximately 174.63 g/mol, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a hydroxyl group, making it a chiral molecule. Its hydrochloride form enhances solubility in aqueous environments, which is beneficial for biological applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness with minimum inhibitory concentrations (MICs) ranging from 18 to 31 μM against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

| Pathogen | MIC (μM) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 25 |

| Candida albicans | 31 |

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation .

3. Neurotransmitter Modulation

Studies have indicated that this compound can influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders. Its ability to modulate neurotransmitter release could be pivotal in treating conditions like depression and anxiety .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological macromolecules. The amino and hydroxyl groups facilitate interactions with enzymes and receptors, altering their activity and leading to various pharmacological effects .

Study on Antimicrobial Activity

A study published in MDPI assessed the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited potent activity against multiple strains, supporting its potential as a lead compound for developing new antibiotics .

Neuropharmacological Assessment

In another investigation focusing on neurological applications, researchers found that the compound significantly influenced behavioral outcomes in animal models of anxiety and depression. The administration of this compound resulted in reduced anxiety-like behaviors, highlighting its potential as a therapeutic agent for mental health disorders .

Applications in Medicine

Given its diverse biological activities, this compound is being explored for several therapeutic applications:

- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.

- Anti-inflammatory Drugs : Potential treatments for chronic inflammatory diseases.

- Neurological Therapeutics : Investigated for use in treating anxiety and depression.

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the enantiomeric purity of 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose-based columns) is widely used. Mobile phases often include a mixture of hexane/isopropanol with acidic modifiers (e.g., 0.1% trifluoroacetic acid) to enhance resolution. Optical purity >98% ee can be confirmed using polarimetry or circular dichroism (CD) spectroscopy, validated against enantiomerically pure standards .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis of the hydrochloride salt. For long-term stability, lyophilization is recommended. Avoid exposure to moisture, as degradation products (e.g., free amine or pyridine derivatives) may form .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or D₂O to identify aromatic protons (pyridin-3-yl), ethanolamine backbone, and chloride counterion.

- FT-IR : Peaks at ~2500–3000 cm⁻¹ (N–H stretch of ammonium), ~1600 cm⁻¹ (C=N/C=C aromatic), and ~1050 cm⁻¹ (C–O of ethanol).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ for C₇H₁₁ClN₂O, expected m/z ~193.1) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce byproducts?

- Methodological Answer :

- Reductive Amination : React pyridine-3-carbaldehyde with ethanolamine hydrochloride in the presence of NaBH₃CN or H₂/Pd-C. Optimize pH (6–7) to favor imine formation while minimizing aldehyde polymerization.

- Resolution of Racemates : Use chiral acids (e.g., tartaric acid) for diastereomeric salt crystallization. Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. What strategies address contradictions in pharmacological activity data across studies?

- Methodological Answer :

- Batch Consistency : Verify enantiomeric purity and counterion stoichiometry (e.g., HCl ratio via potentiometric titration).

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled compound) to quantify binding affinity (Kd) to adrenergic receptors, comparing results across cell lines (e.g., HEK293 vs. CHO).

- Metabolic Stability : Conduct liver microsome assays to identify species-specific metabolism (e.g., human vs. rodent CYP450 isoforms) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with β₂-adrenergic receptors. Focus on hydrogen bonding (ethanol hydroxyl to Ser203) and π-π stacking (pyridine ring to Phe290).

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).

- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with logP and IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.